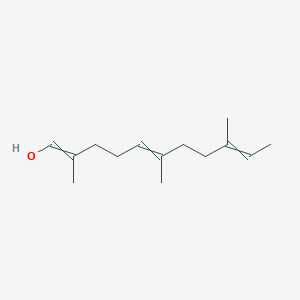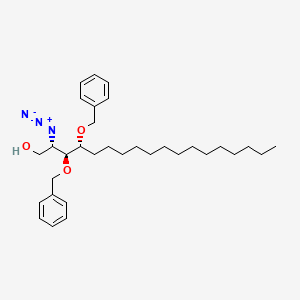
(2-Bromo-2-cyclohexylethyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-2-cyclohexylethyl)cyanamide is an organic compound with the molecular formula C9H15BrN2 It features a bromine atom, a cyclohexyl group, and a cyanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2-cyclohexylethyl)cyanamide typically involves the electrophilic cyanation of secondary amines. One common method uses cyanogen bromide (BrCN) as the reagent. The reaction proceeds under mild conditions, often at room temperature, and involves the nucleophilic addition of the amine to the cyanogen bromide, followed by desulfurization .
Industrial Production Methods
Industrial production of substituted cyanamides, including this compound, often employs multi-component reactions. These reactions are efficient and can be carried out under mild conditions, making them suitable for large-scale production. The use of iron-mediated desulfurization has also been demonstrated as an effective method for synthesizing these compounds .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-2-cyclohexylethyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyanamide group into primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitriles and amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Bromo-2-cyclohexylethyl)cyanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2-Bromo-2-cyclohexylethyl)cyanamide exerts its effects involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The cyanamide moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. This interaction can modulate biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium cyanamide (CaCN2): Used as a fertilizer and in the production of other chemicals.
Hydrogen cyanamide (H2CN2): Used in agriculture to promote bud break in fruit trees.
N-cyanoamine: A precursor in organic synthesis.
Uniqueness
(2-Bromo-2-cyclohexylethyl)cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine atom and the cyclohexyl group makes it a versatile intermediate for synthesizing a wide range of derivatives .
Propriétés
Numéro CAS |
194713-03-6 |
|---|---|
Formule moléculaire |
C9H15BrN2 |
Poids moléculaire |
231.13 g/mol |
Nom IUPAC |
(2-bromo-2-cyclohexylethyl)cyanamide |
InChI |
InChI=1S/C9H15BrN2/c10-9(6-12-7-11)8-4-2-1-3-5-8/h8-9,12H,1-6H2 |
Clé InChI |
CPCHPBYVFPKTTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(CNC#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


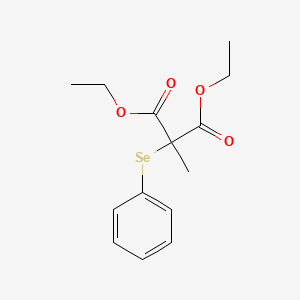
![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)

![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
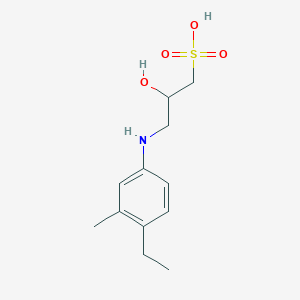
![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
![(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]](/img/structure/B12563327.png)
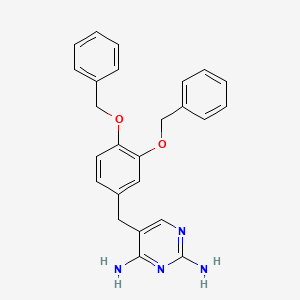
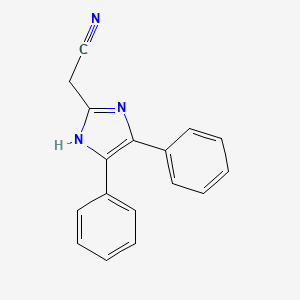
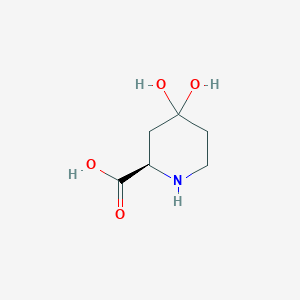
![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
